molecular formula C48H78O19 B12302447 Eclalbasaponin III CAS No. 158511-60-5

Eclalbasaponin III

Cat. No.: B12302447
CAS No.: 158511-60-5
M. Wt: 959.1 g/mol
InChI Key: VDLZBNZYXLJBRB-XMJBUMATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eclalbasaponin III is a triterpene glycoside compound derived from the plant Eclipta alba. It belongs to the class of oleanane-type triterpenoids and is known for its diverse biological activities. The molecular formula of this compound is C48H78O19, and it has a molecular weight of 958.513 g/mol .

Chemical Reactions Analysis

Types of Reactions

Eclalbasaponin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glycoside derivatives and modified triterpenoids with altered biological activities .

Mechanism of Action

Eclalbasaponin III exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • Eclalbasaponin I
  • Eclalbasaponin II
  • Eclalbasaponin IV
  • Eclalbasaponin VI
  • Ecliptasaponin A
  • Ecliptasaponin D

Uniqueness

Eclalbasaponin III is unique due to its specific glycosylation pattern and the presence of echinocystic acid as the aglycone. This unique structure contributes to its distinct biological activities, such as its potent antibacterial and cytotoxic effects .

Properties

CAS No.

158511-60-5

Molecular Formula

C48H78O19

Molecular Weight

959.1 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C48H78O19/c1-43(2)14-15-48(42(61)67-40-37(60)34(57)31(54)24(19-50)63-40)22(16-43)21-8-9-27-45(5)12-11-29(44(3,4)26(45)10-13-46(27,6)47(21,7)17-28(48)52)65-41-38(35(58)32(55)25(20-51)64-41)66-39-36(59)33(56)30(53)23(18-49)62-39/h8,22-41,49-60H,9-20H2,1-7H3/t22-,23+,24+,25+,26-,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,45-,46+,47+,48+/m0/s1

InChI Key

VDLZBNZYXLJBRB-XMJBUMATSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.